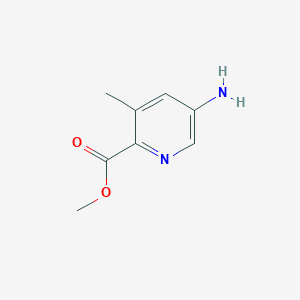

甲基-5-氨基-3-甲基吡啶-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"Methyl 5-amino-3-methylpicolinate" is a chemical compound that falls within the category of substituted methyl pyridinecarboxylates. Research has focused on its synthesis, structural analysis, and potential applications due to its unique properties (Deady, L., Shanks, R., Campbell, A., & Chooi, S., 1971).

Synthesis Analysis

The synthesis involves general methods for creating substituted methyl pyridinecarboxylates from readily available materials. Specifically, methyl 5-amino-3-methylpicolinate can be prepared from 2-amino-5-nitropyridine, highlighting a methodical approach to its creation (Deady et al., 1971).

Molecular Structure Analysis

Molecular structure analyses, including Density Functional Theory (DFT) calculations and spectroscopic methods, provide insights into the equilibrium geometry, electronic structure, and bonding of compounds similar in structure to methyl 5-amino-3-methylpicolinate (Halim, S. A., & Ibrahim, M., 2017).

Chemical Reactions and Properties

Chemical reactions involving methyl 5-amino-3-methylpicolinate and its derivatives often include interactions with various reagents to produce compounds with potential antimalarial properties and other biological activities. Such reactions underline the compound's reactivity and potential utility in synthesizing biologically active molecules (Kanishchev, O., Lavoignat, A., Picot, S., Médebielle, M., & Bouillon, J., 2013).

Physical Properties Analysis

The physical properties of methyl 5-amino-3-methylpicolinate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental techniques, including X-ray diffraction and IR spectroscopy (Yılmaz, Z. T., Odabaşoğlu, H. Y., Şenel, P., Adımcılar, V., Erdogan, T., Özdemir, A., Gölcü, A., & Odabaşoǧlu, M., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and handling of methyl 5-amino-3-methylpicolinate. Such analyses are often carried out using theoretical and experimental methods to determine the compound's behavior in chemical reactions (Deady et al., 1971).

科学研究应用

合成和化学性质

- 甲基5-氨基-3-甲基吡啶酸酯是一种从易得材料合成的化合物,具体来说是通过涉及2-氨基-5-甲基吡啶的反应合成的,作为一系列取代甲基吡啶羧酸酯的一部分 (Deady, Shanks, Campbell, & Chooi, 1971)。

在DNA研究中的应用

- 这种化合物已经在生物共轭化学领域中使用,特别是在光触发非酶DNA磷酰胺酸酯连接反应中。它被用于一种方法,可以控制非酶DNA连接中的反应起始和速率,对于研究模型原细胞系统和前生物核酸合成非常有价值 (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012)。

抗疟活性

- 从取代的1-苯基-2-丙酮合成的相关化合物,与甲基5-氨基-3-甲基吡啶酸酯具有结构相似性,对小鼠体内的伯氏疟原虫表现出显著的抗疟活性。这些性质表明类似化合物在临床试验中具有潜力 (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986)。

抗菌和抗真菌效果

- 类似化合物的衍生物显示出广泛的生物活性,包括抗菌和抗真菌效果。这样的研究对于开发治疗真菌病的新药物至关重要 (Ohloblina, Bushuieva, & Parchenko, 2022)。

未来方向

Methyl 5-amino-3-methylpicolinate is widely used in various scientific experiments. Future research could focus on the development of new photosensitizers with enhanced tumor selectivity, featuring the improvement of photodynamic therapy effectiveness . Additionally, the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .

属性

IUPAC Name |

methyl 5-amino-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYWSUJOPSLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)